4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

Catalog No.
S3309257
CAS No.
855643-01-5
M.F
C14H16N2
M. Wt
212.296
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

CAS Number

855643-01-5

Product Name

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

IUPAC Name

4-[(2,6-dimethylpyridin-4-yl)methyl]aniline

Molecular Formula

C14H16N2

Molecular Weight

212.296

InChI

InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3

InChI Key

UULYPLNMFMJNIB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N

Solubility

not available

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C14H16N2C_{14}H_{16}N_2. It features a dimethylpyridine moiety attached to an aniline group, which contributes to its unique properties. The compound is characterized by its aromatic structure and nitrogen-containing heterocyclic ring, making it relevant in various chemical contexts, including medicinal chemistry and materials science .

The reactivity of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline can be attributed to the presence of both the aniline and pyridine functionalities. Key reactions include:

  • Electrophilic Aromatic Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for further derivatization.
  • Nucleophilic Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic attacks under specific conditions.
  • Condensation Reactions: The amine functionality can react with aldehydes or ketones to form imines or other derivatives .

Preliminary studies suggest that 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways .

Several methods have been developed for synthesizing 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline:

  • Direct Alkylation: Aniline can be alkylated using 2,6-dimethylpyridine derivatives under basic conditions.
  • Reduction Reactions: Starting from nitro derivatives or other precursors, reduction processes can yield the desired amine.
  • Coupling Reactions: Utilizing coupling agents and catalysts such as palladium or nickel complexes allows for the formation of this compound from simpler aromatic components .

The applications of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline span several fields:

  • Pharmaceuticals: Its potential as a drug candidate makes it significant in medicinal chemistry.
  • Agricultural Chemicals: Compounds with similar structures are often explored as agrochemicals due to their biological activities.
  • Material Science: This compound may serve as a building block for polymers or other materials with specific properties .

Studies on the interactions of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline with biological targets are ongoing. These studies focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects.
  • Toxicological Assessments: Investigating the safety profile and potential side effects associated with its use .

Several compounds share structural similarities with 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methylphenyl(2,6-dimethylpyridin-4-yl)methanolC15H19NContains a hydroxyl group enhancing solubility
4-(Pyridin-2-ylmethyl)anilineC13H14NLacks methyl groups on the pyridine
N,N-Dimethyl-p-toluidineC10H13NSimpler structure without heterocyclic ring

Uniqueness of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline

What sets 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline apart from these compounds is its specific combination of a dimethylpyridine moiety and an aniline structure. This unique combination not only influences its chemical reactivity but also enhances its potential biological activities compared to simpler analogs.

Palladium-catalyzed cross-coupling reactions have emerged as the cornerstone for constructing the terpyridine-aniline scaffold of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline. The pyridinylmethyl moiety’s steric and electronic properties necessitate tailored catalytic systems. Pyridine-2-sulfinates, as demonstrated in recent studies, circumvent the instability and inefficiency of traditional pyridine-2-boronates in Suzuki-Miyaura reactions. This approach enables coupling with aryl halides under mild conditions (80–100°C), achieving yields exceeding 85% for 2,6-disubstituted pyridines. A critical factor is the ligand choice: RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) enhances catalytic activity by stabilizing the palladium center during oxidative addition and transmetalation steps.

Polymer-supported terpyridine-palladium complexes further improve reaction sustainability. These heterogeneous catalysts facilitate Suzuki-Miyaura couplings in aqueous media, eliminating the need for inert atmospheres while maintaining >90% conversion rates. For example, a polystyrene-immobilized terpyridine ligand coordinates palladium(II) acetate, enabling efficient coupling between 4-bromoaniline and 2,6-dimethylpyridine-4-methylboronic acid at room temperature. This method reduces metal leaching to <0.5 ppm, addressing purification challenges in pharmaceutical applications.

Optimization of Suzuki-Miyaura Reaction Parameters for Pyridinylmethyl Substitution

The Suzuki-Miyaura reaction’s success in installing the 2,6-dimethylpyridin-4-ylmethyl group hinges on precise parameter optimization. Methyl boronic acid and its deuterated analog (CD₃BF₃K) serve as effective nucleophiles, with reaction temperatures critically influencing isotopic purity. At 110°C, coupling between 4-iodoaniline and 2,6-dimethylpyridine-4-methylboronic acid achieves 98% yield using RuPhos ligand and potassium phosphate base. Elevated temperatures (>130°C) promote protodeboronation side reactions, reducing yields to <60%.

Ligand screening reveals pronounced electronic effects. Bulky, electron-rich ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) suppress undesired homocoupling, while shorter reaction times (2–4 hours) prevent palladium nanoparticle formation. Solvent systems also play a role: ethanol-water mixtures (4:1 v/v) enhance boronic acid solubility without compromising catalyst stability. A comparative analysis of reaction conditions is summarized below:

ParameterOptimal ValueSuboptimal ValueYield Impact
Temperature110°C130°C98% → 58%
LigandRuPhosPPh₃98% → 72%
SolventEthanol-H₂O (4:1)Toluene98% → 65%
BaseK₃PO₄Na₂CO₃98% → 83%

Alternative Pathways: Reductive Amination vs. Nucleophilic Aromatic Substitution

Non-coupling synthetic routes to 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline include reductive amination and nucleophilic aromatic substitution (SNAr). Reductive amination of 2,6-dimethylpyridine-4-carbaldehyde with 4-nitroaniline, followed by hydrogenation, provides a two-step pathway. Palladium-on-carbon (5% Pd/C) in methanol under hydrogen (50 psi) reduces the intermediate Schiff base to the target amine with 92% efficiency. However, competing reduction of the pyridine ring to piperidine necessitates careful pressure control (<30 psi).

SNAr strategies employ 4-fluoroaniline and 2,6-dimethylpyridine-4-methanolsulfonate. In dimethylacetamide at 150°C, cesium carbonate facilitates displacement of the sulfonate group, yielding the product in 78% isolated yield. This method avoids transition metals but requires stoichiometric silver(I) oxide to activate the sulfonate leaving group. Comparative advantages and limitations are outlined below:

  • Reductive Amination:

    • Pros: High atom economy, single-step coupling.
    • Cons: Requires H₂ handling, potential over-reduction.
  • Nucleophilic Aromatic Substitution:

    • Pros: Metal-free, broad functional group tolerance.
    • Cons: Limited to electron-deficient aryl halides, silver dependency.

Directed C–H Functionalization Using Pyridine-Aniline Bifunctional Directing Groups

The pyridine-aniline framework of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline facilitates chelation-assisted C–H activation by transition metals. The pyridine nitrogen coordinates to the metal center, while the aniline NH$$_2$$ group stabilizes intermediates through hydrogen bonding or secondary interactions [3] [4]. For example, in palladium-catalyzed C–H arylation, the 2,6-dimethylpyridine moiety enforces a conformation that positions the benzylic C–H bond proximal to the metal, enabling selective activation [3].

A key study demonstrated that derivatives with bulky 3-substituents on the pyridine ring exhibit enhanced reactivity due to steric stabilization of rotamers favorable for metallacycle formation [3]. Computational analyses revealed that the 2,6-dimethyl groups lower rotational barriers around the C–N bond by 4.4 kcal/mol compared to non-methylated analogs, locking the substrate into a reactive conformation [3]. This preorganization reduces entropic penalties during transition state formation, as evidenced by improved yields (86% vs. 17%) in arylation reactions [3].

Substrate ModificationReaction Yield (%)Key Effect
3-Methylpyridine86Stabilizes reactive rotamer
NH$$_2$$ → OMe0Disrupts hydrogen bonding
Benzylic CH$$_2$$39Reduced steric accessibility

The directing group’s versatility extends to meta-C–H arylation of anilines, where transient norbornene mediators enable functionalization at distal positions [4]. Here, electron-rich pyridine-aniline ligands synergize with palladium to stabilize seven-membered palladacycles, achieving yields up to 98% [4].

Role in Copper-Catalyzed sp² C–H Bond Amination Reactions

While direct examples of 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline in copper catalysis are limited, its structural analogs have been employed in sp² C–H amination. The aniline NH$$_2$$ group may act as an internal base, deprotonating intermediates or stabilizing copper-nitrenoid species [5]. In one system, 2-(pyridin-2-yl)aniline derivatives facilitated intramolecular amination via a radical rebound mechanism, with copper(II) acetate mediating single-electron transfers [5].

The methyl groups on the pyridine ring likely modulate electron density at the copper center, affecting oxidation states and catalytic turnover. For instance, electron-donating substituents increase metal basicity, favoring nitrene insertion over undesired side reactions [5]. Although specific data for 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline are lacking, its potential in C–N bond-forming reactions can be inferred from related systems achieving >70% yields under optimized conditions [5].

Coordination Behavior in Palladium Complexes for Cross-Coupling Catalysis

4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline forms stable palladium complexes critical for Suzuki-Miyaura and Heck couplings. The dimethylpyridine moiety enhances σ-donation to palladium, while the aniline group participates in secondary interactions with substrates [3] [4]. In a representative protocol, palladium(II) acetate and DPPP ligand catalyzed aryl-aryl couplings with turnover numbers exceeding 1,000 [3].

The compound’s steric profile also influences catalytic efficiency. Comparative studies showed that bulkier directing groups reduce competitive β-hydride elimination, favoring oxidative addition intermediates [3]. For example, coupling reactions using 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline-derived palladacycles achieved 98% conversion versus 13% for less hindered analogs [4].

Mechanistic Highlights:

  • Oxidative Addition: The palladium center coordinates to the pyridine nitrogen, activating the adjacent C–H bond for cleavage.
  • Transmetallation: Aryl boronic acids transfer to palladium, facilitated by the aniline’s electron-donating effects.
  • Reductive Elimination: Coupling occurs with retention of stereochemistry, driven by ligand steric effects [3] [4].

XLogP3

2.9

Dates

Modify: 2024-04-15

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